molecular formula C13H15N3O4S B4180292 N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4180292
M. Wt: 309.34 g/mol
InChI Key: AUQGZTFJKHTLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound with the molecular formula C14H16N4O4S. It is also known as the compound GW806742X or GW806742. This compound is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of sEH has been shown to have beneficial effects in various disease models, including hypertension, inflammation, and pain.

Mechanism of Action

GW806742X is a potent and selective inhibitor of sEH. sEH is an enzyme that metabolizes EETs to their corresponding diols, which have reduced biological activity. Inhibition of sEH by GW806742X leads to increased levels of EETs, which have beneficial effects on various physiological processes. EETs are known to have anti-inflammatory, vasodilatory, and analgesic effects, among others.
Biochemical and Physiological Effects:
Inhibition of sEH by GW806742X leads to increased levels of EETs, which have beneficial effects on various physiological processes. EETs are known to have anti-inflammatory, vasodilatory, and analgesic effects, among others. In animal models of hypertension, GW806742X has been shown to lower blood pressure and improve vascular function. In models of inflammation, GW806742X has been shown to reduce inflammation and pain. In models of neuropathic pain, GW806742X has been shown to reduce pain behavior.

Advantages and Limitations for Lab Experiments

GW806742X has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the biological effects of EETs. It has been extensively studied in various disease models, which makes it a useful tool for studying the role of sEH in disease pathogenesis. However, there are also some limitations to using GW806742X in lab experiments. It is a small molecule inhibitor, which may have off-target effects. Furthermore, it is not a clinically approved drug, which may limit its translational potential.

Future Directions

There are several future directions for research on GW806742X. One area of research is to further elucidate the molecular mechanisms underlying the beneficial effects of GW806742X in various disease models. Another area of research is to investigate the potential of GW806742X as a therapeutic agent for various diseases. Furthermore, there is a need to develop more potent and selective inhibitors of sEH, which may have improved pharmacological properties compared to GW806742X. Finally, there is a need to investigate the safety and tolerability of sEH inhibitors in humans, which may pave the way for their clinical development.

Scientific Research Applications

GW806742X has been extensively studied in various disease models. Inhibition of sEH by GW806742X has been shown to increase the levels of EETs, which have anti-inflammatory, vasodilatory, and analgesic effects. In animal models of hypertension, GW806742X has been shown to lower blood pressure and improve vascular function. In models of inflammation, GW806742X has been shown to reduce inflammation and pain. In models of neuropathic pain, GW806742X has been shown to reduce pain behavior. Furthermore, GW806742X has been shown to have beneficial effects in models of ischemia-reperfusion injury, atherosclerosis, and diabetic nephropathy.

properties

IUPAC Name

3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-12(9(2)20-16-8)13(17)15-7-10-3-5-11(6-4-10)21(14,18)19/h3-6H,7H2,1-2H3,(H,15,17)(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQGZTFJKHTLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(4-sulfamoylbenzyl)-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide
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N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 6
N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide

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